![molecular formula C25H15N3 B14182966 5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile CAS No. 895638-47-8](/img/structure/B14182966.png)
5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile is a complex organic compound that features a unique structure combining an indene moiety with a benzene ring substituted with three nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Moiety: This can be achieved through the cyclization of a suitable precursor, such as a phenyl-substituted alkyne, under acidic conditions.
Attachment of the Benzene Ring: The indene derivative is then reacted with a benzyl halide in the presence of a base to form the desired indene-benzene structure.
Introduction of Nitrile Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
科学的研究の応用
5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism by which 5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrile groups and aromatic rings. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing an indole moiety, such as indole-3-acetic acid, which is a plant hormone.
Benzonitrile Derivatives: Compounds like 1,2,4-benzenetricarbonitrile, which share the nitrile substitution pattern.
Uniqueness
5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile is unique due to its combination of an indene moiety with a highly substituted benzene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
895638-47-8 |
|---|---|
分子式 |
C25H15N3 |
分子量 |
357.4 g/mol |
IUPAC名 |
5-[(3-phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C25H15N3/c26-14-21-13-23(16-28)22(15-27)12-19(21)11-20-10-18-8-4-5-9-24(18)25(20)17-6-2-1-3-7-17/h1-9,12-13H,10-11H2 |
InChIキー |
QNYYXTKVBRVHGH-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(=C1CC3=CC(=C(C=C3C#N)C#N)C#N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


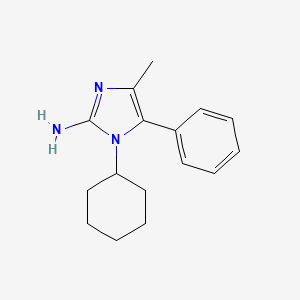
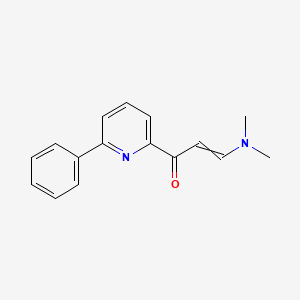
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)

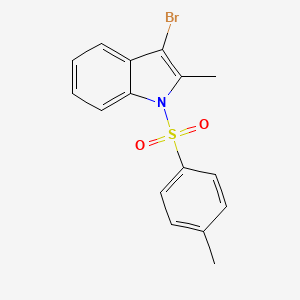
![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
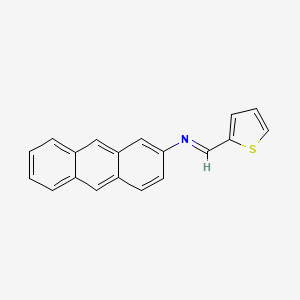
![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
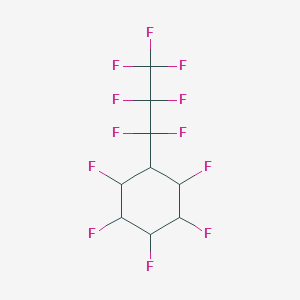
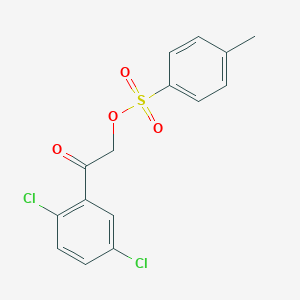

![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)

